molecular formula C14H18N2O B8532622 2-(4-Methoxy-cyclohexyl)-1H-benzoimidazole

2-(4-Methoxy-cyclohexyl)-1H-benzoimidazole

Cat. No. B8532622
M. Wt: 230.31 g/mol
InChI Key: XIOAFZUDYYBLFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Methoxy-cyclohexyl)-1H-benzoimidazole is a useful research compound. Its molecular formula is C14H18N2O and its molecular weight is 230.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(4-Methoxy-cyclohexyl)-1H-benzoimidazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Methoxy-cyclohexyl)-1H-benzoimidazole including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-(4-Methoxy-cyclohexyl)-1H-benzoimidazole

Molecular Formula

C14H18N2O

Molecular Weight

230.31 g/mol

IUPAC Name

2-(4-methoxycyclohexyl)-1H-benzimidazole

InChI

InChI=1S/C14H18N2O/c1-17-11-8-6-10(7-9-11)14-15-12-4-2-3-5-13(12)16-14/h2-5,10-11H,6-9H2,1H3,(H,15,16)

InChI Key

XIOAFZUDYYBLFH-UHFFFAOYSA-N

Canonical SMILES

COC1CCC(CC1)C2=NC3=CC=CC=C3N2

Origin of Product

United States

Synthesis routes and methods

Procedure details

4-Hydroxy-cyclohexanecarboxylic acid (2 g, 13.8 mmol) in a mixture of DMF (4 mL) and pyridine (4 mL) was treated with 1,1-carbonyldiimidazole (2.26 g, 213.8 mmol) at RT and the resulting solution was stirred at 45° C. for 2 h. The mixture was treated with benzene-1,2-diamine (1.5 g, 13.8 mmol) and stirred at RT overnight. After completion, the mixture was concentrated and the obtained residue was treated with glacial acetic acid (20 mL) and heated at 110° C. for 0.5 h. The solution was allowed to cool to RT and concentrated to get a residue, which was purified by flash chromatography on silica gel to provide the title compound (3.0 g, 13.0 mmol, 71% yield) as yellow solid.
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
[Compound]
Name
1,1-carbonyldiimidazole
Quantity
2.26 g
Type
reactant
Reaction Step Two
Quantity
1.5 g
Type
reactant
Reaction Step Three
Yield
71%

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